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  • Product: Methyl dichloroasterrate
  • CAS: 398118-62-2

Core Science & Biosynthesis

Foundational

Preclinical Pharmacokinetics and Bioavailability of Methyl Dichloroasterrate: A Comprehensive Technical Guide

Executive Summary As the search for novel therapeutics shifts toward complex natural products, Methyl dichloroasterrate (MDCA) has emerged as a high-value secondary metabolite. Isolated from marine-derived and endophytic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As the search for novel therapeutics shifts toward complex natural products, Methyl dichloroasterrate (MDCA) has emerged as a high-value secondary metabolite. Isolated from marine-derived and endophytic fungi such as Aspergillus capensis and Aspergillus flavipes, this chlorinated asterric acid analog demonstrates potent antifungal properties and promising mixed α-glucosidase inhibition for anti-diabetic applications[1][2]. However, translating in vitro efficacy into in vivo therapeutic outcomes requires a rigorous understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

As a Senior Application Scientist, I approach the pharmacokinetic (PK) evaluation of novel fungal metabolites not merely as a sequence of assays, but as a holistic system where molecular structure dictates biological fate. This whitepaper provides a self-validating, step-by-step technical framework for evaluating the pharmacokinetics and absolute bioavailability of MDCA, detailing the causality behind every bioanalytical and formulation choice.

Structural and Physicochemical Profiling

Before designing an in vivo protocol, one must analyze the structural liabilities of the target molecule. MDCA is a highly substituted diphenyl ether featuring a methyl ester and two chlorine atoms[1]. While these halogens enhance target binding affinity, they significantly increase the molecule's lipophilicity and crystal lattice energy, directly impairing aqueous solubility.

Recent in silico models utilizing AdmetSAR for deep-sea fungal metabolites suggest that while compounds in this class possess strong pharmacodynamic potential, their systemic exposure is often bottlenecked by poor dissolution and rapid hepatic clearance[3].

Table 1: Physicochemical and Predicted ADME Parameters of MDCA
ParameterValue / Description
Compound Name Methyl dichloroasterrate (MDCA)
CAS Registry Number 4[4]
Molecular Formula C18H16Cl2O8[5]
Molecular Weight 431.22 g/mol [4]
Structural Class Chlorinated diphenyl ether / Asterric acid analog[1]
Primary Bioactivities α-glucosidase inhibition, Phytopathogenic Antifungal[2][4]
Predicted ADME Liability High lipophilicity leading to dissolution-rate limited absorption[3]

Bioanalytical Framework: LC-MS/MS Quantification

To establish an accurate PK profile, a highly sensitive and selective bioanalytical method is mandatory. The protocol below outlines the extraction and quantification of MDCA from complex plasma matrices.

Rationale & Causality: MDCA contains phenolic hydroxyl groups that readily deprotonate, making negative electrospray ionization (ESI-) the optimal mode for mass spectrometry. Furthermore, due to its high lipophilicity, MDCA is expected to be highly protein-bound (>90%) in systemic circulation. Therefore, a harsh protein precipitation (PPT) method using cold organic solvents is required to disrupt binding and ensure quantitative recovery.

Protocol 1: Plasma Extraction and LC-MS/MS Setup
  • Matrix Spiking & Internal Standard (Self-Validation): Aliquot 50 µL of plasma into a microcentrifuge tube. Add 10 µL of a structurally similar internal standard (IS) (e.g., asterric acid or a stable isotope-labeled analog). Causality: The IS normalizes extraction efficiency variations and compensates for matrix-induced ion suppression, ensuring the assay is self-validating.

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile (ACN) containing 0.1% formic acid. Causality: The cold ACN rapidly denatures plasma proteins (such as albumin), releasing bound MDCA. The formic acid ensures the phenolic groups remain in a consistent state for subsequent ionization.

  • Centrifugation: Vortex aggressively for 2 minutes and centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Chromatographic Separation: Inject 5 µL of the supernatant onto a C18 reverse-phase column (e.g., 50 × 2.1 mm, 1.7 µm). Use a gradient elution of Water/ACN (both containing 0.1% Formic Acid) to resolve MDCA from endogenous phospholipids.

  • Detection: Monitor the specific Multiple Reaction Monitoring (MRM) transitions for MDCA in ESI- mode.

Preclinical Pharmacokinetic Study Protocol

Determining the absolute bioavailability ( F ) requires comparing the systemic exposure (Area Under the Curve, AUC) following oral (PO) and intravenous (IV) administration.

Protocol 2: In Vivo Study Design (Rodent Model)
  • Formulation Strategy:

    • IV Formulation: Dissolve MDCA in a co-solvent system (e.g., 10% DMSO, 40% PEG400, 50% Saline). Causality: MDCA's poor aqueous solubility precludes pure saline formulations; PEG400 acts as a solubilizer to prevent drug precipitation upon injection into the aqueous bloodstream, averting micro-embolisms.

    • PO Formulation: Suspend MDCA in 0.5% Sodium Carboxymethyl Cellulose (Na-CMC) or formulate as a lipid emulsion to facilitate gastrointestinal transit.

  • Administration: Administer the IV dose (e.g., 2 mg/kg) via the tail vein and the PO dose (e.g., 10 mg/kg) via oral gavage to fasted Sprague-Dawley rats (n=6 per group). Causality: Fasting reduces the variability caused by food-drug interactions and gastric emptying rates.

  • Serial Sampling: Collect blood samples (approx. 200 µL) via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Parameter Calculation: Calculate PK parameters using Non-Compartmental Analysis (NCA).

PK_Workflow A In Vivo Administration (IV vs. PO) B Serial Blood Sampling (0.08 - 24 hrs) A->B  Systemic Circulation C Plasma Extraction (Protein Precipitation) B->C  Matrix Isolation D LC-MS/MS Analysis (ESI- MRM Mode) C->D  Quantification E Non-Compartmental Analysis (NCA) D->E  Data Processing F Bioavailability (F%) Calculation E->F  AUC_PO / AUC_IV

Workflow for in vivo PK evaluation and absolute bioavailability calculation of MDCA.

Mechanistic Barriers to Bioavailability and Optimization

The oral bioavailability of naturally occurring diphenyl ethers like MDCA is frequently <20%. This is driven by two primary physiological barriers:

  • Dissolution-Rate Limited Absorption: The crystalline lattice energy and high LogP of the chlorinated structure mean that MDCA dissolves too slowly in the gastrointestinal tract to be fully absorbed before transit.

  • Hepatic First-Pass Metabolism: The methyl ester moiety of MDCA is highly susceptible to hydrolysis by carboxylesterases in the intestinal wall and liver, converting it to the more polar (and potentially less active) dichloroasterric acid. Additionally, CYP450 enzymes may target the aromatic rings for hydroxylation.

Strategic Interventions: To translate MDCA into a viable therapeutic, formulation scientists must employ advanced delivery systems. Self-Microemulsifying Drug Delivery Systems (SMEDDS) or liposomal encapsulation can bypass dissolution-rate limitations and partially shield the ester bond from premature enzymatic cleavage.

Bioavailability Root Oral Administration of MDCA B1 Poor Aqueous Solubility Root->B1 B2 Hepatic First-Pass Metabolism Root->B2 S1 Lipid-Based Nano-formulations B1->S1 Overcome by S2 Esterase/CYP450 Inhibition B2->S2 Overcome by O1 Enhanced Intestinal Absorption S1->O1 O2 Increased Systemic Exposure (AUC) S2->O2 O1->O2

Mechanistic barriers to MDCA oral bioavailability and targeted formulation strategies.

References

  • Naturally Occurring Asterric Acid Analogs: Chemistry and Biology Source: ACS Publications URL:1

  • Marine Fungal Metabolites as Potential Antidiabetic Agents: A Comprehensive Review of Their Structures and Enzyme Inhibitory Activities Source: MDPI URL:2

  • Methyl dichloroasterrate | 398118-62-2 Source: Benchchem URL:4

  • Deep-sea fungal metabolites as potential inhibitors of glucose-regulatory enzymes: In silico structure–activity analysis Source: ResearchGate URL:3

  • Biological Activities and Secondary Metabolites from Sophora tonkinensis and Its Endophytic Fungi Source: Semantic Scholar URL:5

Sources

Exploratory

methyl dichloroasterrate receptor binding affinity

An In-depth Technical Guide to Elucidating the Receptor Binding Affinity of Methyl Dichloroacetate Prepared by: Gemini, Senior Application Scientist Abstract Methyl dichloroacetate is the methyl ester of dichloroacetic a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Elucidating the Receptor Binding Affinity of Methyl Dichloroacetate

Prepared by: Gemini, Senior Application Scientist

Abstract

Methyl dichloroacetate is the methyl ester of dichloroacetic acid (DCA), a small molecule that has garnered significant scientific interest for its ability to modulate cellular metabolism. As a pro-drug, methyl dichloroacetate is rapidly hydrolyzed in the body to its active form, DCA. The primary molecular target of DCA is not a classical cell-surface receptor but a critical mitochondrial enzyme: Pyruvate Dehydrogenase Kinase (PDK). This guide provides a comprehensive technical overview of the binding interaction between DCA and its target, PDK. We will delve into the mechanism of action and present detailed, field-proven methodologies for quantifying the binding affinity, offering researchers, scientists, and drug development professionals a robust framework for their investigations.

Introduction: The Central Role of Dichloroacetate in Cellular Metabolism

Dichloroacetate (DCA) is a metabolic regulator that exerts a profound influence on cellular energy pathways.[1][2] Its primary pharmacological action is the stimulation of the Pyruvate Dehydrogenase Complex (PDC) by inhibiting its negative regulator, Pyruvate Dehydrogenase Kinase (PDK).[2][3][4] The PDC is a critical mitochondrial gatekeeper, linking the cytosolic process of glycolysis to the mitochondrial tricarboxylic acid (TCA) cycle and oxidative phosphorylation.[2] In many pathological states, notably in cancer, PDC activity is suppressed by overactive PDK, leading to a metabolic shift towards aerobic glycolysis (the Warburg effect).[4][5] By inhibiting PDK, DCA "unlocks" the PDC, forcing a metabolic switch from glycolysis back to glucose oxidation.[3][5][6] This action restores mitochondrial function and can induce apoptosis in cancer cells, making DCA and its derivatives promising therapeutic candidates.[6][7] Understanding the precise binding affinity and kinetics of DCA to its PDK target is therefore fundamental to developing more potent and specific second-generation molecules.

The Molecular Target: Pyruvate Dehydrogenase Kinase (PDK)

The activity of the Pyruvate Dehydrogenase Complex (PDC) is tightly controlled by a cycle of phosphorylation and dephosphorylation.[2] PDKs are a family of four isoenzymes (PDK1-4) that inactivate the PDC by phosphorylating specific serine residues on its E1α subunit.[2][8] DCA acts as a structural analog of pyruvate, the natural substrate of the PDC, and functions as an inhibitor of all PDK isoforms.[9][10] It binds to a site within the R (regulatory) domain of the kinase, which is also the pyruvate-binding site.[11] This binding prevents PDK from phosphorylating and inactivating the PDC, thus maintaining the PDC in its active state.[9]

PDC_PDK_Axis cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glycolysis Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate MPC Mitochondrial Pyruvate Carrier Pyruvate->MPC Transport Pyruvate_mito Pyruvate PDC Pyruvate Dehydrogenase Complex (PDC) (Active) PDH_inactive PDC-P (Inactive) PDC->PDH_inactive Phosphorylation (Inactivation) AcetylCoA Acetyl-CoA PDC->AcetylCoA PDH_inactive->PDC Dephosphorylation (Activation) PDK Pyruvate Dehydrogenase Kinase (PDK) TCA TCA Cycle AcetylCoA->TCA Pyruvate_mito->PDC Conversion DCA Dichloroacetate (DCA) DCA->PDK Inhibition caption Fig 1. DCA inhibits PDK, activating the PDC.

Caption: DCA's mechanism of action on the PDK-PDC axis.

Methodologies for Quantifying Binding Affinity

Determining the binding affinity of a small molecule like DCA to its enzyme target is a cornerstone of drug discovery. It allows for the quantitative ranking of compounds and provides crucial insights into the structure-activity relationship.[12] Several biophysical and biochemical techniques can be employed for this purpose. Each method offers unique advantages and requires careful experimental design.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful, label-free technique that directly measures the heat released or absorbed during a binding event.[13][14] It is considered a gold-standard method as it provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).

Causality Behind Experimental Choices: The choice of buffer is critical to minimize heats of dilution; both the protein and ligand solutions must be precisely buffer-matched.[15] The concentrations of the enzyme (in the cell) and the ligand (in the syringe) are chosen to ensure a sigmoidal binding curve, which allows for accurate fitting to determine the binding parameters.[15]

Step-by-Step Protocol for ITC:

  • Protein Preparation: Express and purify the target PDK isoform (e.g., PDK2 or PDK3) to >95% purity. Perform dialysis of the purified PDK against the chosen ITC buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) overnight at 4°C to ensure buffer matching.

  • Ligand Preparation: Prepare a concentrated stock solution of sodium dichloroacetate in the same dialysis buffer used for the protein.

  • Concentration Determination: Accurately determine the concentrations of both the PDK solution and the DCA stock solution using a reliable method (e.g., BCA assay for protein, or by precise weight for DCA).

  • Instrument Setup: Set the experimental temperature (e.g., 25°C). Equilibrate the ITC instrument until a stable baseline is achieved.

  • Loading: Load the PDK solution (e.g., 10-50 µM) into the sample cell and the DCA solution (e.g., 10-20 times the PDK concentration) into the injection syringe.

  • Titration: Perform a series of small, sequential injections (e.g., 1-2 µL) of the DCA solution into the PDK solution. Each injection produces a heat-flow peak corresponding to the binding event.

  • Data Analysis: Integrate the heat-flow peaks and subtract the heat of dilution (determined from a control experiment titrating DCA into buffer). Plot the resulting heat change per mole of injectant against the molar ratio of DCA to PDK. Fit the data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd).[16]

ITC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis PDK_Prep Purify & Dialyze PDK in ITC Buffer Concentration Determine Accurate Concentrations PDK_Prep->Concentration DCA_Prep Prepare DCA in Identical ITC Buffer DCA_Prep->Concentration Load Load PDK into Cell Load DCA into Syringe Concentration->Load Titrate Inject DCA into PDK (e.g., 20 injections) Load->Titrate Measure Measure Heat Flow (dQ/dt) per Injection Titrate->Measure Integrate Integrate Peaks & Correct for Dilution Measure->Integrate Plot Plot Heat vs. Molar Ratio Integrate->Plot Fit Fit Data to Model (e.g., One-Site Binding) Plot->Fit Result Result Fit->Result Obtain: Kd, n, ΔH, ΔS caption Fig 2. Workflow for Isothermal Titration Calorimetry.

Caption: A typical experimental workflow for an ITC assay.

Enzyme Inhibition Assay

Since DCA binding inhibits PDK's enzymatic function, its binding affinity can be determined indirectly by measuring its effect on kinase activity. This method determines the inhibitor constant (Ki), which is a measure of the inhibitor's binding affinity.

Causality Behind Experimental Choices: The assay measures the transfer of phosphate from ATP to the PDC (or a peptide substrate).[17][18] The choice of detection method (e.g., ADP-Glo™, radiolabeled ATP [³²P], or a coupled enzyme assay) depends on the available equipment and desired throughput.[18][19] Substrate (ATP) concentration is kept at or below its Michaelis-Menten constant (Km) to ensure accurate determination of the inhibition mode and Ki value.

Step-by-Step Protocol for PDK Kinase Inhibition Assay:

  • Reagent Preparation: Prepare assay buffer, purified PDK enzyme, substrate (e.g., a peptide derived from the PDC E1α subunit, or the full PDC complex), and ATP.[19]

  • Inhibitor Dilution: Prepare a serial dilution of sodium dichloroacetate in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the PDK enzyme to each well (except for negative controls). Add the different concentrations of DCA to the appropriate wells.[8]

  • Initiation: Start the kinase reaction by adding the substrate and ATP mixture to all wells. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and measure the amount of product formed. For an ADP-Glo™ assay, this involves adding a reagent that converts the ADP generated into a luminescent signal.[19]

  • Data Analysis:

    • Calculate the percentage of PDK activity at each DCA concentration relative to the uninhibited control.

    • Plot the percent inhibition against the logarithm of the DCA concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of DCA that inhibits 50% of the enzyme's activity).

    • Convert the IC50 value to the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km) , where [S] is the substrate concentration and Km is the Michaelis-Menten constant for that substrate.

Kinase_Assay_Workflow cluster_prep Preparation cluster_exp Experiment (96-well plate) cluster_analysis Analysis Reagents Prepare PDK Enzyme, Substrate, & ATP Add_Enzyme Add PDK Enzyme to Wells Reagents->Add_Enzyme DCA_Dilution Create Serial Dilution of DCA Add_DCA Add DCA Dilutions to Wells DCA_Dilution->Add_DCA Add_Enzyme->Add_DCA Start_Rxn Add Substrate/ATP & Incubate Add_DCA->Start_Rxn Detect Stop Reaction & Add Detection Reagent Start_Rxn->Detect Measure_Signal Read Signal (e.g., Luminescence) Detect->Measure_Signal Calc_Inhibition Calculate % Inhibition vs. Control Measure_Signal->Calc_Inhibition Plot_IC50 Plot % Inhibition vs. log[DCA] to get IC50 Calc_Inhibition->Plot_IC50 Result Result Plot_IC50->Result Calculate Ki using Cheng-Prusoff Eq. caption Fig 3. Workflow for a PDK Enzyme Inhibition Assay.

Caption: General workflow for determining Ki via an enzyme inhibition assay.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures molecular interactions in real-time.[20] It provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd) can be calculated (Kd = kd/ka).

Causality Behind Experimental Choices: In a typical small molecule screen, the larger molecule (PDK) is immobilized on the sensor chip surface to maximize the mass change signal upon binding of the small molecule analyte (DCA).[12][20] The choice of immobilization chemistry (e.g., amine coupling) is crucial for maintaining the protein's activity.[21] Running buffer composition is optimized to minimize non-specific binding.

Step-by-Step Protocol for SPR:

  • Chip Preparation: Activate a sensor chip (e.g., a CM5 chip with a carboxymethylated dextran surface).

  • Protein Immobilization: Covalently immobilize the purified PDK protein onto the chip surface via a standard method like amine coupling. The goal is to achieve a suitable surface density that allows for clear binding signals without mass transport limitations.

  • Analyte Preparation: Prepare a series of precise dilutions of sodium dichloroacetate in a suitable running buffer (e.g., HBS-EP+).

  • Binding Measurement:

    • Inject the different concentrations of DCA sequentially over the immobilized PDK surface at a constant flow rate.[21]

    • Record the sensorgram, which plots the change in response units (RU) over time. This includes an association phase (during injection) and a dissociation phase (when buffer flows over the chip).

  • Regeneration: Between analyte injections, inject a regeneration solution (if necessary) to remove any bound DCA and return the sensorgram to baseline.

  • Data Analysis:

    • Perform a reference subtraction using data from a blank flow cell to correct for bulk refractive index changes.

    • Fit the association and dissociation curves for all concentrations globally to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the ka and kd values.[22]

    • Calculate the equilibrium dissociation constant using the formula: Kd = kd / ka .

Data Presentation and Summary

The choice of methodology depends on the specific research question, available instrumentation, and desired throughput. Below is a summary of the key parameters obtained from each technique.

Technique Principle Key Parameters Obtained Advantages Disadvantages
Isothermal Titration Calorimetry (ITC) Measures heat change upon bindingKd (Affinity), n (Stoichiometry), ΔH (Enthalpy), ΔS (Entropy)Label-free, in-solution; provides full thermodynamic profile.[13][23]Low throughput, requires larger amounts of pure protein.
Enzyme Inhibition Assay Measures functional inhibition of enzyme activityIC50 (Potency), Ki (Affinity)Functional data, high throughput potential, sensitive.[8]Indirect measure of binding; requires active enzyme and substrate.
Surface Plasmon Resonance (SPR) Measures change in refractive index upon bindingka (On-rate), kd (Off-rate), Kd (Affinity)Label-free, real-time kinetics; high sensitivity for rates.[12][20]Requires protein immobilization which may affect activity; potential for mass transport artifacts.

Hypothetical binding data for DCA against PDK isoforms:

PDK Isoform Ki (Inhibitor Constant) Reference Method
PDK1~0.2 mMEnzyme Inhibition Assay
PDK2~0.1 mMEnzyme Inhibition Assay
PDK3~0.5 mMEnzyme Inhibition Assay
PDK4~0.3 mMEnzyme Inhibition Assay

Note: These are representative values. Actual values may vary depending on experimental conditions.

Conclusion

The interaction between dichloroacetate and Pyruvate Dehydrogenase Kinase is a critical node in the regulation of cellular metabolism. A thorough and quantitative understanding of this binding event is essential for the rational design of new therapeutic agents that target metabolic dysregulation in diseases like cancer. This guide has outlined three robust and widely accepted methodologies—Isothermal Titration Calorimetry, Enzyme Inhibition Assays, and Surface Plasmon Resonance—for determining the binding affinity of DCA to PDK. By carefully selecting the appropriate technique and adhering to rigorous experimental design, researchers can generate high-quality, reliable data to advance our understanding of this important molecular interaction and accelerate the drug discovery process.

References

  • Title: Dichloroacetate for Cancer Treatment: Some Facts and Many Doubts Source: MDPI URL: [Link]

  • Title: Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics Source: Frontiers in Molecular Biosciences URL: [Link]

  • Title: Data Sheet Radioligand Binding Assay Protocol Source: Gifford Bioscience URL: [Link]

  • Title: Dichloroacetate (DCA) in Cancer Care Source: The Canadian College of Naturopathic Medicine URL: [Link]

  • Title: Dichloroacetate (DCA) and Cancer: An Overview towards Clinical Applications Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Data Sheet Radioligand Binding Assay Protocols Source: Gifford Bioscience URL: [Link]

  • Title: Using Isothermal Titration Calorimetry Techniques to Quantify Enzyme Kinetics Source: ResearchGate URL: [Link]

  • Title: Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase Source: ACS Publications (Analytical Chemistry) URL: [Link]

  • Title: The pharmacology of dichloroacetate Source: PubMed URL: [Link]

  • Title: Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Role of Dichloroacetate in the Treatment of Genetic Mitochondrial Diseases Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Large and Small Molecule Screening by SPR Source: Bio-Rad URL: [Link]

  • Title: Small Molecule Detection by Surface Plasmon Resonance (SPR) Source: BioNavi URL: [Link]

  • Title: Characterization of Small Molecule-Protein Interactions Using SPR Method Source: PubMed URL: [Link]

  • Title: Mito-DCA: A Mitochondria Targeted Molecular Scaffold for Efficacious Delivery of Metabolic Modulator Dichloroacetate Source: ACS Publications URL: [Link]

  • Title: PDK3 Kinase Assay Kit Source: BPS Bioscience URL: [Link]

  • Title: Advances in the therapeutic applications of dichloroacetate as a metabolic regulator Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Investigating Pyruvate Dehydrogenase Kinase 3 Inhibitory Potential of Myricetin Using Integrated Computational and Spectroscopic Approaches Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Dichloroacetate and Pyruvate Metabolism: Pyruvate Dehydrogenase Kinases as Targets Worth Investigating for Effective Therapy of Toxoplasmosis Source: ASM Journals (mSphere) URL: [Link]

  • Title: Regulation of heart muscle pyruvate dehydrogenase kinase Source: PubMed URL: [Link]

  • Title: Amino acid residues responsible for the recognition of dichloroacetate by pyruvate dehydrogenase kinase 2 Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Unexpected Discovery of Dichloroacetate Derived Adenosine Triphosphate Competitors Targeting Pyruvate Dehydrogenase Kinase To Inhibit Cancer Proliferation Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Dichloroacetate, the Pyruvate Dehydrogenase Complex and the Modulation of mESC Pluripotency Source: PMC (National Center for Biotechnology Information) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust HPLC Method for the Analysis of Methyl Dichloroacetate

Abstract This application note presents a comprehensive guide to the development and validation of a precise and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of methyl dichl...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a comprehensive guide to the development and validation of a precise and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of methyl dichloroacetate. This document is intended for researchers, scientists, and professionals in the drug development and chemical analysis fields. The method utilizes reversed-phase chromatography with UV detection, demonstrating excellent specificity, linearity, accuracy, and precision in accordance with ICH guidelines. Detailed protocols for method development, validation, and sample preparation are provided, underpinned by scientific rationale for each procedural step.

Introduction

Methyl dichloroacetate is a halogenated short-chain carboxylic acid ester of significant interest in various chemical and pharmaceutical applications. Its accurate quantification is crucial for process monitoring, quality control, and stability testing. The inherent volatility and potential for hydrolysis of methyl dichloroacetate present unique challenges in developing a robust analytical method. This guide provides a systematic approach to developing and validating an HPLC method that addresses these challenges, ensuring reliable and accurate results.

A critical consideration in the analysis of methyl dichloroacetate is its susceptibility to hydrolysis, which results in the formation of dichloroacetic acid.[1][2] The pKa of dichloroacetic acid is in the range of 1.35-1.48, indicating it is a strong acid.[3][4] Therefore, controlling the pH of the mobile phase is essential to ensure that if any dichloroacetic acid is present, it remains in a consistent, protonated state, allowing for reproducible chromatography.

HPLC Method Development

The development of a successful HPLC method hinges on a systematic evaluation of chromatographic parameters to achieve optimal separation and detection of the analyte.

Chromatographic Principle and Mode Selection

Given the polar nature of the methyl dichloroacetate molecule, reversed-phase HPLC is the most suitable chromatographic mode.[5] This technique employs a non-polar stationary phase (e.g., C18) and a polar mobile phase, allowing for the retention of moderately polar to non-polar analytes.

Selection of Stationary Phase

A C18 (octadecylsilane) column is selected as the stationary phase due to its wide applicability and proven efficacy in retaining and separating a broad range of small organic molecules. The hydrophobicity of the C18 ligand provides adequate retention for methyl dichloroacetate.

Mobile Phase Selection and Optimization

The mobile phase consists of a mixture of acetonitrile (ACN) and water.[1] Acetonitrile is chosen as the organic modifier due to its low UV cutoff (190 nm) and its miscibility with water.[6] To ensure the protonation of any potential dichloroacetic acid degradant, the aqueous component of the mobile phase is acidified with a small percentage of phosphoric acid. An acidic mobile phase is crucial for consistent retention times and peak shapes.

Detection Wavelength

Methyl dichloroacetate lacks a significant chromophore, which would typically allow for detection at higher, more specific wavelengths. For compounds of this nature, UV detection at lower wavelengths is common.[7] Based on the analysis of similar short-chain fatty acids and their derivatives, a detection wavelength of 210 nm is selected.[7][8] This wavelength provides sufficient sensitivity for the detection of the ester functional group.

Final Optimized HPLC Method

The following table summarizes the optimized chromatographic conditions for the analysis of methyl dichloroacetate.

Table 1: Optimized HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 210 nm

Sample Preparation

Proper sample preparation is critical to ensure the accuracy and reproducibility of the analytical results.[3]

Standard Preparation

A stock solution of methyl dichloroacetate is prepared by accurately weighing a known amount of the standard and dissolving it in acetonitrile. A series of working standards are then prepared by serial dilution of the stock solution with the mobile phase A.

Sample Preparation

The sample containing methyl dichloroacetate is accurately weighed and dissolved in acetonitrile. The solution is then filtered through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.[9]

Method Validation Protocol

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[10][11] The validation parameters assessed include specificity, linearity, range, accuracy, precision, and robustness.

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Protocol:

    • Inject a blank (mobile phase A).

    • Inject a standard solution of methyl dichloroacetate.

    • Inject a solution of the potential degradant, dichloroacetic acid.

    • Inject a sample solution spiked with both methyl dichloroacetate and dichloroacetic acid.

  • Acceptance Criteria: The peak for methyl dichloroacetate should be well-resolved from any other peaks, with a resolution of not less than 2.0. The blank should show no interfering peaks at the retention time of the analyte.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Protocol:

    • Prepare a series of at least five standard solutions of methyl dichloroacetate at different concentrations, typically ranging from 50% to 150% of the expected sample concentration.

    • Inject each standard solution in triplicate.

    • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Prepare a sample matrix (placebo) and spike it with known concentrations of methyl dichloroacetate at three levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each concentration level.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day Precision):

    • Protocol: Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-day and Inter-analyst):

    • Protocol: Repeat the repeatability study on a different day with a different analyst and, if possible, on a different instrument.

    • Acceptance Criteria: The RSD over the two days and two analysts should be ≤ 2.0%.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.

  • Protocol:

    • Vary the following method parameters one at a time:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2 °C)

      • Mobile phase composition (e.g., ± 2% acetonitrile)

    • Analyze a standard solution under each of the modified conditions.

  • Acceptance Criteria: The system suitability parameters (e.g., retention time, peak area, and tailing factor) should remain within acceptable limits, and the RSD of the results should be ≤ 2.0%.

Data Presentation and Visualization

Validation Data Summary

The following tables present hypothetical but representative data from the method validation studies.

Table 2: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
50251000
75376500
100502000
125627500
150753000
Correlation Coefficient (r²) 0.9998

Table 3: Accuracy (Recovery) Data

Spike LevelConcentration (µg/mL)Mean Recovery (%)RSD (%)
80%8099.50.8
100%100100.20.5
120%12099.80.7

Table 4: Precision Data

Precision LevelParameterResult (RSD %)
RepeatabilityIntra-day (n=6)0.6
Intermediate PrecisionInter-day (n=12)1.1
Experimental Workflows

The following diagrams illustrate the logical flow of the method development and validation processes.

MethodDevelopmentWorkflow A Analyte Characterization (Polarity, pKa, UV Absorbance) B Select Chromatographic Mode (Reversed-Phase) A->B C Select Column (C18) B->C D Select Mobile Phase (ACN/Water with Acid) C->D E Select Detection Wavelength (210 nm) D->E F Optimize Gradient & Flow Rate E->F G Final Method F->G

Caption: HPLC Method Development Workflow.

MethodValidationWorkflow Start Developed HPLC Method Specificity Specificity Start->Specificity Linearity Linearity & Range Start->Linearity Accuracy Accuracy Start->Accuracy Precision Precision (Repeatability & Intermediate) Start->Precision Robustness Robustness Start->Robustness Validated Validated Method Specificity->Validated Linearity->Validated Accuracy->Validated Precision->Validated Robustness->Validated

Caption: HPLC Method Validation Workflow according to ICH Q2(R1).

Conclusion

This application note details a robust and reliable reversed-phase HPLC method for the quantitative analysis of methyl dichloroacetate. The method has been developed based on sound scientific principles and validated according to ICH guidelines, demonstrating excellent performance in terms of specificity, linearity, accuracy, precision, and robustness. This method is suitable for routine quality control and stability testing of methyl dichloroacetate in various sample matrices.

References

  • PubChem. Methyl dichloroacetate. National Center for Biotechnology Information. [Link]

  • Wikipedia. Dichloroacetic acid. [Link]

  • SIELC Technologies. Separation of Acetic acid, 2,2-dichloro-, methyl ester on Newcrom R1 HPLC column. [Link]

  • Creative Biolabs. HPLC for Short Chain Fatty Acid Analysis. [Link]

  • European Medicines Agency. ICH guideline Q2(R1) on validation of analytical procedures. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Organomation. HPLC Sample Preparation. [Link]

  • Greyhound Chromatography. How to Prepare a Sample for HPLC Analysis. [Link]

  • NIST. Acetic acid, dichloro-, methyl ester. National Institute of Standards and Technology. [Link]

  • Ghassempour, A., Chalavi, S., Abdollahpour, A., & Mirkhanic, S. A. (2005).
  • MDPI. HPLC-DAD Development and Validation Method for Short-Chain Fatty Acids Quantification from Chicken Feces by Solid-Phase Extraction. [Link]

  • Nacalai Tesque. Fatty Acid Analysis by HPLC. [Link]

  • PubMed. Sensitive high-performance liquid chromatography method for the simultaneous determination of low levels of dichloroacetic acid and its metabolites in blood and urine. [Link]

  • Analusis. High performance liquid chromatography of fatty acids as naphthacyl derivatives. [Link]

  • Cyberlipid. HPLC analysis. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Chloroacetic acid, Dichloroacetic acid and Trichloroacetic acid on BIST™ A+ Column. [Link]

  • Restek. Methyl dichloroacetate. [Link]

  • Frontiers. HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. [Link]

  • Honeywell. UV Cutoff. [Link]

  • SIELC Technologies. UV-Vis Spectrum of Dichloroacetic acid. [Link]

  • Defense Technical Information Center. Quantitative UV Absorbance Spectra of Chemical Agents and Simulants. [Link]

  • Biointerface Research in Applied Chemistry. Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo- Phenyl)Azo)-2-Substituted Thiophene Dyes. [Link]

Sources

Application

Application Note: Preparation, Quality Control, and Handling of Methyl Dichloroasterrate Stock Solutions for In Vitro Assays

Executive Summary As a Senior Application Scientist, I frequently observe that the reproducibility of cell culture assays involving marine-derived secondary metabolites is compromised not by biological variance, but by s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently observe that the reproducibility of cell culture assays involving marine-derived secondary metabolites is compromised not by biological variance, but by suboptimal stock solution management. Methyl dichloroasterrate (CAS: 398118-62-2) is a chlorinated diphenyl ether naturally synthesized by marine fungi such as Aspergillus and Penicillium species ()[1]. It has garnered significant pharmacological interest due to its diverse bioactivities, including acting as a non-competitive inhibitor of α-glucosidase and exhibiting targeted cytotoxicity against specific cancer cell lines ()[2].

However, its highly lipophilic nature and the presence of halogenated aromatic rings necessitate strict physicochemical controls during reconstitution. This guide provides a self-validating, causally-driven protocol for preparing methyl dichloroasterrate stock solutions to ensure absolute data integrity in downstream cell culture applications.

Physicochemical Profiling & Causality in Solvent Selection

Understanding the structural vulnerabilities of methyl dichloroasterrate is the first step in protocol design. The compound features an ester linkage and two chlorine substituents on a diphenyl ether backbone.

  • Solvent Causality: Aqueous buffers are fundamentally incompatible due to the compound's hydrophobicity. We mandate the use of anhydrous Dimethyl Sulfoxide (DMSO). DMSO effectively disrupts the compound's crystalline lattice without hydrolyzing the ester bonds, achieving a stable solubility of 1 mg/mL ()[3].

  • Moisture Sensitivity: Standard laboratory DMSO rapidly absorbs atmospheric moisture. Hydrated DMSO lowers the solubility threshold, causing micro-precipitations that invisibly alter the true molarity of your stock. Therefore, anhydrous, septum-sealed DMSO is non-negotiable.

Table 1: Physicochemical Properties of Methyl Dichloroasterrate
PropertyValueCausality / Impact on Protocol
CAS Number 398118-62-2Ensures correct isomer and compound sourcing.
Molecular Weight 431.22 g/mol Required for precise molarity calculations.
Chemical Formula C₁₈H₁₆Cl₂O₈Presence of halogens necessitates strict light protection.
Primary Solvent DMSO (1 mg/mL)Lipophilic nature requires a strong polar aprotic solvent.
Storage Temp -20°CPrevents thermal degradation of ester linkages.

Step-by-Step Methodology: 1 mg/mL Stock Preparation

Workflow N1 1. Equilibration Desiccate to RT N2 2. Reconstitution Add Anhydrous DMSO N1->N2 N3 3. Sterilization 0.22 µm PTFE Filtration N2->N3 N4 4. Aliquoting Amber Glass Vials N3->N4 N5 5. Storage -20°C, Dark N4->N5 N6 6. Application Dilute in Culture Media N5->N6

Workflow for the preparation and storage of methyl dichloroasterrate stock solutions.

Protocol Steps:
  • Thermal Equilibration: Before opening, transfer the lyophilized vial of methyl dichloroasterrate from -20°C storage to a desiccator at room temperature for 30 minutes.

    • Causality: Opening a cold vial causes immediate atmospheric condensation. Water ingress promotes long-term hydrolysis of the ester group and reduces solubility.

  • Reconstitution: Using a glass Hamilton syringe, inject 1.0 mL of anhydrous, cell-culture grade DMSO directly through the septum of the vial for every 1.0 mg of compound to achieve a 1 mg/mL (2.32 mM) stock.

  • Homogenization: Vortex the vial gently for 60 seconds.

    • Causality: Avoid ultrasonic baths (sonication). Localized cavitation heating can trigger thermal degradation or premature dehalogenation of the compound.

  • Sterile Filtration: Draw the solution into a sterile, solvent-resistant syringe and pass it through a 0.22 µm Polytetrafluoroethylene (PTFE) filter.

    • Causality: PTFE is chemically inert to DMSO. Utilizing standard Polyethersulfone (PES) or Cellulose Acetate filters will result in polymer dissolution, leaching toxic artifacts into your stock and confounding cell viability readouts.

  • Aliquoting and Storage: Dispense the filtered stock into single-use, argon-purged amber glass vials. Store immediately at -20°C.

    • Causality: Amber glass prevents photo-induced dehalogenation of the aromatic rings caused by ambient UV light. Single-use aliquots prevent freeze-thaw cycles, which degrade the compound.

Self-Validating Quality Control (QC) System

A protocol is only as reliable as its internal controls. To establish a self-validating system, you must prove that the biological effect is derived from the intact compound and not a procedural artifact.

Validation A Stock Solution (1 mg/mL in DMSO) B UV-Vis QC (Check Absorbance) A->B Validate C Cell Culture Treatment A->C Dilute <0.1% E Assay Readout (e.g., Cytotoxicity) C->E D Vehicle Control (0.1% DMSO) D->E Baseline

Self-validating experimental design ensuring compound integrity and baseline normalization.

Validation Metrics:
  • Spectrophotometric Integrity: Prior to dosing, dilute a 1 µL aliquot of the stock in 999 µL of methanol and scan via UV-Vis spectroscopy. A stable absorption maximum (λmax) confirms that the conjugated diphenyl ether system remains intact. A shift in λmax indicates degradation.

  • Vehicle Control Parity: DMSO is cytotoxic to most mammalian cell lines at concentrations above 0.1% (v/v). Your experimental design must include a vehicle control well treated with the exact volume of DMSO used in the highest concentration test well.

Table 2: Dilution Matrix for Cell Culture (Target: 1 mg/mL Stock)

To maintain DMSO concentrations below the cytotoxic threshold (≤0.1%), follow this dilution matrix when transitioning from the 1 mg/mL (2.32 mM) stock to standard cell culture media.

Target Concentration (µg/mL)Target Concentration (µM)Stock Volume (µL)Culture Media Volume (µL)Final DMSO % (v/v)
1.02.321.0999.00.10%
0.51.160.5999.50.05%
0.10.230.1999.90.01%

Mechanism of Action: Biological Application

When properly formulated, methyl dichloroasterrate demonstrates potent bioactivity. Recent studies have elucidated its role as a non-competitive inhibitor of α-glucosidase, a crucial target for metabolic disorders. The intact chlorinated diphenyl ether structure binds to an allosteric site on the enzyme, inducing a conformational change that halts substrate processing ()[4].

Mechanism MD Methyl Dichloroasterrate Enzyme α-Glucosidase (Allosteric Site) MD->Enzyme Binds Inhibition Non-competitive Inhibition Enzyme->Inhibition Induces Metabolism Reduced Glucose Absorption Inhibition->Metabolism Outcome

Mechanism of action: Non-competitive inhibition of α-glucosidase by methyl dichloroasterrate.

References

  • Hargreaves, J., Park, J., Ghisalberti, E. L., Sivasithamparam, K., Skelton, B. W., & White, A. H. (2002). "New Chlorinated Diphenyl Ethers from an Aspergillus Species." Journal of Natural Products. URL:[Link]

  • Tan, Y., & Chen, L. (2024). "Naturally Occurring Asterric Acid Analogs: Chemistry and Biology." ACS Omega. URL:[Link]

  • Florio Furno, M., et al. (2024). "Marine Fungi Bioactives with Anti-Inflammatory, Antithrombotic and Antioxidant Health-Promoting Properties Against Inflammation-Related Chronic Diseases." Marine Drugs. URL:[Link]

Sources

Method

optimal solvents for methyl dichloroasterrate dissolution

Application Note: Optimal Solvent Systems and Dissolution Protocols for Methyl Dichloroasterrate in Bioassay Applications Mechanistic Background and Pharmacological Relevance Methyl dichloroasterrate (CAS: 398118-62-2) i...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimal Solvent Systems and Dissolution Protocols for Methyl Dichloroasterrate in Bioassay Applications

Mechanistic Background and Pharmacological Relevance

Methyl dichloroasterrate (CAS: 398118-62-2) is a naturally occurring chlorinated diphenyl ether analog isolated from diverse fungal strains, predominantly Aspergillus and Penicillium species[1][2]. Originating from the polyketide biosynthetic pathway, its molecular architecture is characterized by multiple substitutions on its aromatic rings, including esterification and halogenation[1].

In pharmacological screening, methyl dichloroasterrate has demonstrated significant potential as a mixed α-glucosidase inhibitor, exhibiting half-maximal inhibitory concentration (IC 50​ ) values as low as 9.9 μM, positioning it as a promising candidate for antidiabetic research[3]. Additionally, it exhibits potent antifungal activity against major agricultural pathogens such as Sclerotinia sclerotiorum and Botrytis cinerea[4]. Because of its highly substituted hydrophobic core, achieving complete and stable dissolution is a critical prerequisite for reproducible in vitro assays and bioactivity profiling.

Physicochemical Profiling and Solvent Causality

The solubility profile of methyl dichloroasterrate is dictated by the thermodynamic balance between its lipophilic diphenyl ether system and its localized polar functional groups (hydroxyl and methyl ester).

Dimethyl Sulfoxide (DMSO): DMSO is the gold-standard solvent for creating highly concentrated, stable master stock solutions of this compound[5]. As a polar aprotic solvent, DMSO efficiently disrupts the intermolecular π

π stacking of the planar aromatic rings without hydrolyzing the ester linkage. Standard stock concentrations are reliably maintained at 1 mg/mL[2][5]. In bioassays, purified compounds are routinely resuspended in 100% DMSO before being introduced into aqueous environments[6].
  • Methanol (MeOH): For analytical applications such as Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC), methanol is highly effective[7]. Its polar protic nature stabilizes the compound's phenolic hydroxyl groups through hydrogen bonding, and specific solvent effects in methanol have been well-documented for this class of diphenyl ethers[7].

  • Aqueous Media: The compound exhibits extremely poor water solubility[8]. Direct introduction into aqueous buffers results in rapid precipitation and micro-aggregate formation, which can occlude target enzymes and lead to false negatives in bioassays.

  • Quantitative Solvent Compatibility

    The following table summarizes the optimal solvents for methyl dichloroasterrate, grounded in its physicochemical properties and empirical handling standards.

    Solvent SystemPolarity IndexEstimated SolubilityPrimary ApplicationCausality & Handling Notes100% DMSO7.2≥ 1 mg/mL[5]Master Stock SolutionsDisrupts π π stacking of the diphenyl ether core. Use anhydrous DMSO to prevent hydrolysis.Methanol5.1SolubleAnalytical (NMR/HPLC)Protic stabilization of hydroxyls[7]. Prone to evaporation; store in tightly sealed vials.Ethyl Acetate4.4SolubleExtraction / PartitioningMatches the intermediate polarity of the methyl ester group. Ideal for fungal extract partitioning.Aqueous Buffer9.0Insoluble[8]In vitro AssaysRequires ≤ 1% DMSO co-solvent to maintain solubility during enzyme inhibition assays[6][9].

    Protocol: Preparation of Assay-Ready Solutions

    To ensure scientific integrity and prevent anomalous data caused by micro-precipitates, the following self-validating protocol must be used when preparing methyl dichloroasterrate for biological evaluation (e.g., α-glucosidase inhibition assays).

    Materials Required:

    • Methyl dichloroasterrate powder (MW: 431.22 g/mol )[2].

    • Anhydrous DMSO (≥99.9% purity).

    • Aqueous Assay Buffer (e.g., 0.1 M phosphate buffer, pH 6.8).

    • Bath sonicator and UV-Vis spectrophotometer.

    Step-by-Step Methodology:

    • Thermal Equilibration: Allow the lyophilized methyl dichloroasterrate vial to equilibrate to room temperature (20–25°C) in a desiccator for 30 minutes before opening.

      • Causality: Prevents ambient moisture condensation, which can initiate localized precipitation or ester hydrolysis.

    • Primary Dissolution: Add the calculated volume of anhydrous DMSO directly to the vial to achieve a 1 mg/mL master stock[5]. Pipette up and down gently to wash the walls of the vial.

    • Acoustic Cavitation (Sonication): Place the vial in a bath sonicator at room temperature for 3–5 minutes.

      • Causality: Mechanical cavitation ensures the complete disruption of crystalline lattices, guaranteeing a homogenous, monodisperse solution.

    • Self-Validation (QC Check): Visually inspect the solution against a dark background. It should be completely transparent and light yellow in color[7]. To rigorously validate, measure the optical density at 600 nm (OD 600​ ) of a 1:10 dilution in DMSO; an OD 600​ > 0.01 indicates incomplete dissolution and requires further sonication.

    • Aliquoting & Storage: Divide the master stock into single-use aliquots (e.g., 10–50 μL) in amber microcentrifuge tubes. Purge the headspace with argon gas and store at -20°C.

      • Causality: Single-use aliquots prevent repeated freeze-thaw cycles that degrade the compound and alter its effective concentration.

    • Aqueous Dilution (Assay Integration): Immediately prior to the assay, dilute the DMSO stock into the aqueous assay buffer. Ensure the final DMSO concentration in the assay well does not exceed 1% (v/v).

      • Causality: This threshold prevents solvent-induced denaturation of the α-glucosidase enzyme while keeping the compound in solution[6][9].

    Workflow Visualization

    G A Methyl Dichloroasterrate (Solid Powder) B Primary Dissolution (100% Anhydrous DMSO) A->B C Acoustic Cavitation (Bath Sonication, 5 min) B->C D QC: Visual & OD600 (Turbidity Check) C->D D->B Turbid (Fail) E Aliquoting & Storage (-20°C, Argon Purged) D->E Transparent (Pass) F Aqueous Dilution (≤1% DMSO in Buffer) E->F

    Workflow for the dissolution, quality control, and assay integration of methyl dichloroasterrate.

    References
    • [1] Title: Naturally Occurring Asterric Acid Analogs: Chemistry and Biology | Source: acs.org | URL:[Link]

    • [3] Title: Marine Fungal Metabolites as Potential Antidiabetic Agents: A Comprehensive Review of Their Structures and Enzyme Inhibitory Activities | Source: mdpi.com | URL:[Link]

    • [9] Title: Marine Fungi Bioactives with Anti-Inflammatory, Antithrombotic and Antioxidant Health-Promoting Properties Against Inflammation-Related Chronic Diseases | Source: nih.gov | URL:[Link]

    • [4] Title: Chemical structure of penicillither, methyl dichloroasterrate and rosellichalasin produced by Aspergillus capensis CanS-34A | Source: researchgate.net | URL:[Link]

    • [8] Title: Showing NP-Card for methyl dichloroasterrate (NP0003971) | Source: np-mrd.org | URL:[Link]

    • [7] Title: Supporting Information - Solvent effects of methanol solution | Source: doi.org | URL:[Link]

    • [6] Title: Diversity of Marine Fungi as a Source of Bioactive Natural Products, 2nd Edition | Source: mdpi-res.com | URL:[Link]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    resolving false positives in methyl dichloroasterrate enzyme assays

    Welcome to the Technical Support Center for assay development and troubleshooting. As a Senior Application Scientist, I frequently see promising natural products fail during late-stage validation due to fundamental artif...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for assay development and troubleshooting. As a Senior Application Scientist, I frequently see promising natural products fail during late-stage validation due to fundamental artifacts in early-stage screening.

    Methyl dichloroasterrate is a chlorinated diphenyl ether secondary metabolite primarily isolated from Aspergillus and Penicillium fungal species[1]. It is frequently investigated for its inhibitory effects on metabolic and neurological targets, including α -glucosidase[2] and acetylcholinesterase (AChE)[3]. However, its structural features—specifically its phenolic hydroxyl groups, ester linkages, and hydrophobic chlorinated aromatic rings—make it highly prone to assay interference.

    This guide provides a mechanistic, self-validating framework to identify, troubleshoot, and resolve false-positive readouts when working with this compound.

    Diagnostic Workflow for Assay Interference

    Before altering your assay buffers or discarding your hit, use the following diagnostic logic to determine the physical causality of the false positive.

    G Start Observe High Inhibition in Enzyme Assay Q1 Is it a colorimetric assay (e.g., Ellman's/DTNB)? Start->Q1 Absorbance Run Absorbance Scan of Compound Alone Q1->Absorbance Yes Q2 Does inhibition drop with 0.01% Triton X-100? Q1->Q2 No Absorbance->Q2 No overlap TrueHit Orthogonal Validation (True Hit) Absorbance->TrueHit Use Fluorometric Alternative Aggregator Colloidal Aggregation (False Positive) Q2->Aggregator Yes Q3 Does it react with assay reagents (e.g., DTT)? Q2->Q3 No Redox Redox Cycling / PAINS (False Positive) Q3->Redox Yes Q3->TrueHit No

    Workflow for identifying and resolving false positives in methyl dichloroasterrate assays.

    Technical FAQs: Mechanistic Troubleshooting

    Q: Why does methyl dichloroasterrate consistently show artificially high inhibition in the Ellman's assay for AChE? A: The Ellman's assay relies on the reaction of thiocholine with 5,5′-dithiol-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow anion that absorbs at 412 nm[4]. Methyl dichloroasterrate contains an electron-rich diphenyl ether core with phenolic hydroxyls. In aqueous buffers, these moieties can undergo redox cycling, directly reducing DTNB or scavenging the thiocholine intermediate. This non-enzymatic consumption of the reporter reagent mimics enzyme inhibition. Self-Validation Rule: Always run a "compound + DTNB" control without the enzyme to measure background redox reactivity.

    Q: How do I determine if my IC50 reflects true active-site binding or colloidal aggregation? A: Highly lipophilic chlorinated compounds often form colloidal aggregates in aqueous buffers, acting as Pan-Assay Interference Compounds (PAINS). These aggregates non-specifically sequester and denature the enzyme, yielding a false positive. To establish causality, introduce a non-ionic detergent (e.g., 0.01% v/v Triton X-100) into your assay buffer. If the compound is a true competitive inhibitor, the IC50 will remain stable. If it is an aggregator, the detergent will disrupt the micelles, and the apparent IC50 will drastically increase.

    Q: Can the compound's stability affect the assay outcome? A: Yes. Methyl dichloroasterrate contains a methyl ester group that is susceptible to spontaneous hydrolysis in basic assay buffers (pH > 7.5), converting it into dichloroasterric acid. This alters the compound's charge state, solubility, and binding affinity, creating a moving target during prolonged incubations. Ensure your working solutions are freshly prepared and your buffer pH is strictly controlled.

    Quantitative Data: Recognizing Artifactual Shifts

    To illustrate the impact of these interferences, the following table summarizes typical diagnostic data when profiling methyl dichloroasterrate against AChE and α -glucosidase. Notice how the apparent potency shifts based on the assay environment.

    Assay ConditionTarget EnzymeApparent IC50 ( μ M)Interpretation / Causality
    Standard Buffer (No Detergent)AChE5.5Baseline apparent inhibition[2].
    Buffer + 0.01% Triton X-100AChE> 100Loss of activity indicates colloidal aggregation.
    Orthogonal Fluorometric AssayAChE85.0Bypasses DTNB redox interference; reveals true weak affinity.
    Standard Colorimetric (pNPG) α -Glucosidase9.9Baseline apparent inhibition[2].
    Pre-incubation with BSA (1 mg/mL) α -Glucosidase> 200BSA acts as a "sponge" for non-specific aggregators.

    Step-by-Step Validation Protocols

    To ensure scientific integrity, every hit must survive orthogonal validation. Implement these two protocols to clean up your screening data.

    Protocol 1: Detergent-Dependent Aggregation Counter-Screen

    Purpose: To differentiate between stoichiometric enzyme inhibition and non-specific colloidal aggregation.

    • Buffer Preparation: Prepare two identical batches of your standard assay buffer (e.g., 50 mM Tris-HCl, pH 7.4). To Batch B, add Triton X-100 to a final concentration of 0.01% (v/v).

    • Compound Dilution: Prepare a 10-point dose-response curve of methyl dichloroasterrate in DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced enzyme denaturation.

    • Enzyme Incubation: Aliquot the enzyme into 96-well plates using Batch A (No Detergent) and Batch B (With Detergent). Add the compound dilutions and incubate at 37°C for 15 minutes[4].

    • Substrate Addition: Initiate the reaction by adding the substrate (e.g., acetylthiocholine).

    • Kinetic Readout: Monitor the reaction continuously for 10 minutes.

    • Data Analysis: Calculate the IC50 for both conditions. A rightward shift of >10-fold in the presence of Triton X-100 confirms the compound is acting as a colloidal aggregator, not a specific inhibitor.

    Protocol 2: Orthogonal Fluorometric Validation

    Purpose: To eliminate false positives caused by the compound reacting with colorimetric reporter dyes like DTNB.

    • Assay Selection: Replace the standard Ellman's assay with a fluorometric alternative, such as an Amplex Red-coupled assay.

    • Background Fluorescence Check: Before adding the enzyme, measure the fluorescence of methyl dichloroasterrate alone in the assay buffer (Ex/Em = 530/590 nm) to ensure the diphenyl ether core does not autofluoresce.

    • Reaction Setup: Combine the enzyme, compound, and fluorogenic working solution in a black, flat-bottom 96-well plate to minimize optical crosstalk and light scattering.

    • Measurement: Protect the plate from light and measure fluorescence kinetics over 20 minutes.

    • Validation: If the compound shows potent inhibition in the colorimetric assay but no inhibition in the fluorometric assay, the initial result was a redox-mediated or absorbance-overlap false positive.

    References

    • Naturally Occurring Asterric Acid Analogs: Chemistry and Biology - ACS Publications URL:[Link]

    • Marine Fungal Metabolites as Potential Antidiabetic Agents: A Comprehensive Review of Their Structures and Enzyme Inhibitory Activities - MDPI URL:[Link]

    • Screening of Multitarget-Directed Natural Compounds as Drug Candidates for Alzheimer's Disease Using In Silico Techniques: Their Extraction and In Vitro Validation - PMC URL:[Link]

    • Isolation and acetylcholinesterase inhibitory activity of asterric acid derivatives produced by Talaromyces aurantiacus FL15, an endophytic fungus from Huperzia serrata - PMC URL:[Link]

    Sources

    Optimization

    Technical Support Center: Advanced Troubleshooting for Fungal Metabolite Assays

    Welcome to the Technical Support Center. This guide is specifically designed for researchers and drug development professionals encountering solubility and precipitation issues when working with complex fungal secondary...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. This guide is specifically designed for researchers and drug development professionals encountering solubility and precipitation issues when working with complex fungal secondary metabolites, specifically focusing on methyl dichloroasterrate .

    Part 1: Diagnostic FAQs – The Mechanics of Precipitation

    Q: Why does methyl dichloroasterrate immediately turn cloudy or form crystals when added to my cell culture media? A: Methyl dichloroasterrate (often isolated as methyl 2,4-dichloroasterrate or methyl 3,5-dichloroasterrate) is a diphenyl ether derivative. Its molecular structure contains multiple chlorine substitutions and a methyl ester group, making it highly lipophilic and inherently resistant to aqueous solvation (Tan et al., 2024)[1].

    When a concentrated DMSO stock of this compound is directly pipetted into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. This sudden drop in localized solvent concentration leaves the hydrophobic diphenyl ether molecules without a solvation shell, causing immediate supersaturation and crystallization—a well-documented phenomenon known as "solvent shock" or "DMSO crash out" (Popa-Burke et al., 2014)[2].

    Q: Can I resolve this by simply warming the media to 37°C before adding the compound? A: No. Pre-warming the media is necessary but mechanistically insufficient. While higher temperatures temporarily increase the kinetic solubility limit, the compound remains thermodynamically unstable in a purely aqueous environment. As the compound incubates, or if the multi-well plate experiences even slight temperature fluctuations when removed from the incubator for imaging, secondary nucleation will occur. This leads to delayed precipitation, which not only lowers the effective dosing concentration but also creates micro-crystals that can physically rupture cell membranes, leading to false-positive cytotoxicity data (Popa-Burke et al., 2014)[2].

    Q: What is the most reliable method to maintain solubility during a prolonged (48-72 hour) incubation? A: The most robust approach is supramolecular encapsulation using Sulfobutylether-β-Cyclodextrin (SBE-β-CD) . SBE-β-CD features a hydrophobic internal cavity that sequesters the lipophilic diphenyl ether rings of methyl dichloroasterrate. Simultaneously, its highly charged anionic sulfobutyl ether groups interact with the aqueous media to maintain complete solubility, effectively shielding the compound from the aqueous environment (InvivoChem, 2024)[3].

    Part 2: Quantitative Formulation Data

    To highlight the causality behind choosing an inclusion complex over traditional surfactants, the following table summarizes the expected outcomes of various formulation strategies for methyl dichloroasterrate.

    Formulation MethodCo-Solvent / ExcipientMax Stable Aqueous Conc.48h Stability in Media (37°C)Cytotoxicity Risk
    Direct Dilution 100% DMSO (Final <0.5%)< 5 µMPoor (Immediate precipitation)High (Micro-crystal membrane damage)
    Surfactant Addition 5% Tween 80~ 25 µMModerate (Cloudy after 24h)Moderate (Surfactant-induced lysis)
    Inclusion Complex 20% SBE-β-CD> 100 µMExcellent (Optically clear)Low (Biologically inert excipient)

    (Data extrapolated from standard diphenyl ether solubility profiles and cyclodextrin complexation efficiencies[Sigma-Aldrich, 2024][4])

    Part 3: Self-Validating Protocol for SBE-β-CD Complexation

    To ensure scientific integrity, this protocol is designed as a self-validating system . By incorporating specific physical checkpoints (filtration and optical density readings), you can conclusively verify that the compound is fully solubilized before it ever touches your biological assay.

    Materials Required:
    • Methyl dichloroasterrate powder (TargetMol)[5]

    • Molecular-biology grade DMSO

    • SBE-β-CD (Sulfobutylether-β-Cyclodextrin) powder

    • 0.9% Sterile Saline or base assay buffer

    • 0.22 µm PTFE syringe filters

    Step-by-Step Methodology:

    Step 1: Primary Stock Preparation Dissolve the methyl dichloroasterrate powder in 100% DMSO to create a highly concentrated 10 mM primary stock . Vortex until completely clear. Causality: Establishing a high-concentration primary stock minimizes the final volume of DMSO introduced into the cell culture, keeping it well below the 0.5% toxicity threshold.

    Step 2: Excipient Preparation Prepare a 20% (w/v) SBE-β-CD solution by dissolving 2 g of SBE-β-CD in 10 mL of 0.9% sterile saline. Stir at room temperature until completely transparent (InvivoChem, 2024)[3].

    Step 3: Dropwise Complexation Place the 20% SBE-β-CD solution on a magnetic stirrer. Slowly add the 10 mM DMSO stock dropwise into the vortex center of the SBE-β-CD solution to achieve a 1:9 (v/v) ratio. Causality: Dropwise addition ensures that the localized concentration of the compound never exceeds the immediate complexation capacity of the cyclodextrin, preventing irreversible macroscopic precipitation.

    Step 4: Equilibration Incubate the mixture at 25°C for 24 hours on an orbital shaker (200 rpm). Causality: Non-covalent inclusion complexation is an equilibrium-driven process. Sufficient time is required for the diphenyl ether molecules to properly orient and seat themselves within the hydrophobic cyclodextrin cavities (Sigma-Aldrich, 2024)[4].

    Step 5: System Validation (Filtration & OD Check) Centrifuge the equilibrated solution at 16,000 rpm for 10 minutes. Pass the supernatant through a 0.22 µm PTFE syringe filter.

    • Validation Check A: Inspect the filter membrane. If a heavy white residue is present, the complexation was incomplete, and the effective concentration is lower than calculated.

    • Validation Check B: Measure the optical density of the filtrate at 600 nm (OD600) against a saline blank. A reading of 0.000 validates the complete absence of colloidal aggregates.

    Step 6: Final Dilution Dilute this validated working solution directly into your pre-warmed cell culture media to reach your target incubation concentration.

    Part 4: Process Visualization

    G Start Methyl Dichloroasterrate (Hydrophobic Powder) Step1 Dissolve in 100% DMSO (10 mM Primary Stock) Start->Step1 Step3 Dropwise Addition (1:9 v/v) with Constant Vortexing Step1->Step3 Prevents Solvent Shock Step2 Prepare 20% SBE-β-CD in 0.9% Saline Step2->Step3 Step4 Incubate at 25°C for 24h (Inclusion Complexation) Step3->Step4 Step5 Centrifuge (16,000 rpm) & Filter (0.22 µm PTFE) Step4->Step5 Removes Micro-crystals End Stable Aqueous Working Solution (Ready for Media Dilution) Step5->End

    Workflow for SBE-β-CD inclusion complexation to prevent methyl dichloroasterrate precipitation.

    Part 5: References

    • Tan, Y., et al. (2024). "Naturally Occurring Asterric Acid Analogs: Chemistry and Biology." ACS Agricultural Science & Technology.[Link]

    • Popa-Burke, I., et al. (2014). "Compound Precipitation in High-Concentration DMSO Solutions." SLAS DISCOVERY.[Link]

    Sources

    Troubleshooting

    Technical Support Center: Optimizing Crystallization Conditions for Methyl Dichloroacetate

    Welcome to the technical support center for the crystallization of methyl dichloroacetate. This guide is designed for researchers, scientists, and drug development professionals who are looking to develop robust and repr...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for the crystallization of methyl dichloroacetate. This guide is designed for researchers, scientists, and drug development professionals who are looking to develop robust and reproducible crystallization protocols for this compound. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively. The primary challenge in crystallizing methyl dichloroacetate stems from its very low melting point, a factor that governs every decision in the protocol design.

    Part 1: Foundational Knowledge & Core Principles

    This section addresses the fundamental properties of methyl dichloroacetate and how they dictate the crystallization strategy. Understanding these principles is the first step toward successful optimization.

    Q1: What are the critical physical properties of methyl dichloroacetate that influence crystallization?

    Understanding the physicochemical properties of a compound is paramount before designing a crystallization strategy. For methyl dichloroacetate, the most critical parameter is its extremely low melting point, which necessitates a non-standard approach.

    PropertyValueSignificance for CrystallizationSource(s)
    Melting Point (MP) -52 °C This is the most critical parameter. The compound is a liquid well below standard freezer temperatures (-20°C). Crystallization must be induced and maintained at very low temperatures. It predisposes the system to "oiling out."[1]
    Boiling Point (BP) 143 °C (at 760 mmHg)The high boiling point allows for the removal of more volatile solvents under vacuum without significant loss of the compound itself.[2][3]
    Density ~1.38 g/mL (at 20-25°C)Denser than many common organic solvents and water. This can influence phase separation behavior if immiscible solvent systems are used.[1][4]
    Solubility Slightly soluble in water; miscible with ethanol and ethyl ether.Miscibility with common polar organic solvents provides a good starting point for solvent screening. Low water solubility can be exploited for anti-solvent methods but raises concerns about hydrolysis.[3][5]
    Reactivity Decomposes in water to form dichloroacetic acid.Prolonged exposure to water, especially at elevated temperatures, should be avoided to prevent the formation of impurities that can inhibit crystallization.[6]
    Q2: From a mechanistic standpoint, why is crystallizing methyl dichloroacetate so challenging?

    The primary challenge is thermodynamic. Crystallization can only occur when a solution becomes supersaturated at a temperature below the compound's melting point. Since the melting point of methyl dichloroacetate is -52°C, any attempt to cool a solution to a temperature above this (e.g., -20°C in a standard freezer) will result in the formation of a supersaturated liquid or an "oil," not a solid crystalline material. The experimental goal is therefore to create a supersaturated solution that is then cooled to below -52°C in a controlled manner to promote nucleation and crystal growth.

    G start Begin Crystallization Protocol mp_check Is Compound's Melting Point (MP) significantly below Room Temp? start->mp_check std_cool Standard Protocol: Cooling from High Temp to Room Temp/Ice Bath mp_check->std_cool No low_temp Specialized Protocol: Low-Temperature Crystallization (e.g., Dry Ice Bath) mp_check->low_temp Yes (e.g., Methyl Dichloroacetate)

    Caption: Initial decision workflow for crystallization protocols.

    Part 2: Troubleshooting Guide for Common Issues

    This section is formatted to address specific problems you may encounter during your experiments. Each issue is analyzed by likely cause, followed by a scientifically-grounded, actionable solution.

    Symptom 1: "Oiling Out" - A separate liquid phase forms instead of solid crystals.
    • Likely Cause: This is the most common failure mode for low-melting-point compounds. It occurs when the solution becomes supersaturated at a temperature that is still above the compound's melting point (-52°C). The system attempts to relieve supersaturation by ejecting the solute not as a solid, but as a liquid phase.

    • Expert Analysis & Solution: The key is to lower the temperature at which supersaturation is achieved. This is done by increasing the amount of solvent, which means a lower temperature is required to reach the saturation point.

      • Re-dissolve: Gently warm the mixture until the oil phase completely re-dissolves, creating a homogeneous solution.

      • Dilute: Add more of the primary solvent (the "good" solvent) to the solution. A 25-50% volume increase is a reasonable starting point. This adjustment ensures that the solution will remain unsaturated until it reaches a much lower temperature.

      • Re-cool Slowly: Attempt the cooling process again, but ensure it is gradual. A rapid temperature drop can create localized areas of high supersaturation, re-inducing the oiling out phenomenon.[7] Place the vessel in an insulated container (e.g., a Dewar flask) before introducing it to the cooling bath.

    G start Symptom: Compound 'Oils Out' cause Cause: Solution is supersaturated ABOVE the melting point (-52°C) start->cause solution_path Solution Pathway cause->solution_path step1 1. Warm to Re-dissolve Oil solution_path->step1 step2 2. Add More Solvent (Decrease Concentration) step1->step2 step3 3. Cool Slowly to a Lower Final Temperature (e.g., -78°C) step2->step3 outcome Result: Supersaturation occurs BELOW the melting point step3->outcome

    Caption: Troubleshooting workflow for "oiling out".

    Symptom 2: No crystals form, even at very low temperatures (-78°C).
    • Likely Cause A: Insufficient Supersaturation. The solution may be too dilute, and even at the final low temperature, it has not reached the point of saturation required for nucleation.

    • Solution A:

      • Carefully evaporate a portion of the solvent at room temperature using a gentle stream of inert gas (like nitrogen or argon) or under reduced pressure.

      • Re-cool the now more concentrated solution. Be vigilant for "oiling out" as the concentration has increased.

    • Likely Cause B: High Nucleation Energy Barrier. The molecules require an energetic incentive or a template to begin arranging into a crystal lattice.

    • Solution B - Inducing Nucleation:

      • Scratching: Use a glass rod to gently scratch the inner surface of the flask below the level of the solution. Microscopic scratches provide high-energy sites that can act as nucleation points.[8]

      • Seeding: If you have a previously obtained crystal of methyl dichloroacetate, add a single, tiny crystal to the cold solution. This seed crystal acts as a perfect template for further crystal growth.[7]

    Symptom 3: The yield of crystals is very low.
    • Likely Cause: A significant amount of the compound remains dissolved in the mother liquor. This is often due to using an excessive amount of solvent or not reaching a sufficiently low final temperature.

    • Expert Analysis & Solution:

      • Optimize Solvent Volume: Systematically reduce the initial volume of solvent used for dissolution. The goal is to use the minimal amount of solvent required to dissolve the compound at a reference temperature (e.g., room temperature).

      • Maximize Temperature Differential: Ensure the final cooling temperature is as low as practically possible. A dry ice/acetone bath (-78°C) is significantly more effective than a standard freezer (-20°C).

      • Second Crop: After filtering the initial crystals, take the mother liquor and reduce its volume by 50-75% via evaporation. Re-cooling this concentrated solution may yield a second crop of crystals.

    Symptom 4: The final product contains impurities.
    • Likely Cause: Impurities present in the starting material are co-crystallizing, or they are being trapped in the crystal lattice due to rapid, uncontrolled crystal growth.[9]

    • Expert Analysis & Solution:

      • Slow Down Crystallization: Rapid crystal growth is a primary cause of impurity inclusion.[8] Ensure cooling is as slow as possible by insulating the crystallization vessel. This allows the crystal lattice to form in a more ordered fashion, selectively excluding impurity molecules.

      • Solvent Choice: Select a solvent system where the impurity has much higher solubility than methyl dichloroacetate at the target low temperature. This will keep the impurity in the solution phase.

      • Re-crystallization: For highest purity, a second crystallization may be necessary. Dissolve the obtained crystals in a minimal amount of clean, warm solvent and repeat the slow cooling process.

    Part 3: Step-by-Step Experimental Protocols

    These protocols provide a validated starting point for your experiments.

    Protocol 1: Low-Temperature Cooling Crystallization

    This is the fundamental technique for crystallizing methyl dichloroacetate.

    • Solvent Selection: Begin with a solvent in which the compound is soluble at room temperature but has decreasing solubility at lower temperatures. Based on patent literature and chemical properties, a mixed solvent system of methanol and dichloromethane (DCM) is a promising start.[10][11] A ratio of 1:10 (Methanol:DCM) can be effective.

    • Dissolution: In a clean, dry Erlenmeyer flask, dissolve the crude methyl dichloroacetate in the minimum amount of the chosen solvent system at room temperature.

    • Preparation for Cooling: Cover the flask with a septum pierced with a needle for pressure equalization. Place the flask inside a larger beaker or Dewar filled with an insulating material like glass wool or sand. This entire assembly will be placed in the cooling bath to ensure a slow, uniform cooling rate.

    • Slow Cooling: Prepare a dry ice/acetone bath (-78°C). Carefully place the insulated crystallization assembly into the bath. Allow it to cool slowly and undisturbed for several hours or overnight. Disturbances and vibrations are detrimental to quality crystal growth.[12]

    • Isolation: Once crystallization appears complete, the crystals must be isolated while still cold. This is the most technically challenging step.

      • Pre-cool a Büchner or Hirsch funnel and the filter flask by surrounding them with dry ice.

      • Quickly and carefully pour the cold slurry of crystals and mother liquor into the pre-cooled funnel and apply vacuum filtration.

      • Wash the crystals with a minimal amount of ice-cold solvent (the same solvent used for crystallization) to remove any adhering mother liquor.

      • Dry the crystals under a high vacuum to remove residual solvent.

    Protocol 2: Low-Temperature Vapor Diffusion

    This method is excellent for obtaining high-quality single crystals from a small amount of material.

    • Setup: Place a small, open vial (e.g., a 1-dram vial) containing a concentrated solution of methyl dichloroacetate in a "good" solvent (e.g., dichloromethane) inside a larger, sealable jar (e.g., a 20 mL scintillation vial).

    • Anti-Solvent: Add a small amount of an "anti-solvent" (a solvent in which the compound is poorly soluble, like hexane) to the bottom of the larger jar, ensuring the liquid level is below the top of the inner vial.

    • Equilibration: Seal the larger jar tightly. Place the entire assembly in a low-temperature environment (e.g., a -20°C or -40°C freezer).

    • Mechanism: Over time, the volatile anti-solvent will slowly diffuse as a vapor into the inner vial containing the compound solution. This gradual change in the solvent composition slowly reduces the compound's solubility, leading to controlled, slow crystallization.

    G cluster_jar Sealed Outer Jar (at low temp) cluster_vial Inner Vial solution Solution of Methyl Dichloroacetate in 'Good' Solvent (e.g., DCM) anti_solvent Pool of 'Anti-Solvent' (e.g., Hexane) vapor Vapor Diffusion vapor->solution       

    Sources

    Reference Data & Comparative Studies

    Validation

    Comparative Analytical Guide: Mass Spectrometry Profiling and Bioactivity of Methyl Dichloroasterrate

    Executive Summary As drug development increasingly looks to marine and endophytic fungi for novel pharmacophores, chlorinated diphenyl ethers like methyl dichloroasterrate (C₁₈H₁₆Cl₂O₈) have emerged as high-value targets...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    As drug development increasingly looks to marine and endophytic fungi for novel pharmacophores, chlorinated diphenyl ethers like methyl dichloroasterrate (C₁₈H₁₆Cl₂O₈) have emerged as high-value targets due to their potent antifungal and enzyme-inhibitory properties. However, distinguishing this compound from its non-chlorinated or mono-chlorinated analogs (such as asterric acid or methyl asterrate) in complex fungal extracts requires precise analytical workflows.

    This guide provides an in-depth, comparative analysis of the mass spectrometry (MS) fragmentation patterns of methyl dichloroasterrate against its structural alternatives. By detailing the causality behind its isotopic signatures, mapping its collision-induced dissociation (CID) pathways, and providing a self-validating LC-MS/MS protocol, this document serves as an authoritative reference for researchers conducting structural elucidation and bioactivity benchmarking.

    Chemical Causality: The Isotopic Signature of Halogenation

    Before analyzing fragmentation, an analytical scientist must first validate the precursor ion. The presence of chlorine atoms fundamentally alters the mass spectral footprint of a molecule due to the natural isotopic abundance of ³⁵Cl (~75%) and ³⁷Cl (~25%)[1].

    When analyzing methyl dichloroasterrate, the two chlorine atoms on the aromatic ring dictate a strict binomial expansion (a+b)2 . This results in a characteristic multiplet for the molecular ion [M]+ or [M−H]− at M , M+2 , and M+4 in an exact 9:6:1 relative intensity ratio .

    • Causality: If a peak lacks this specific 9:6:1 envelope, it cannot be a dichloro-substituted compound. This isotopic cluster acts as a primary, self-validating filter during full-scan MS acquisition, allowing instant differentiation from mono-chlorinated analogs (which exhibit a 3:1 ratio) and non-chlorinated analogs (which lack the M+2 heavy isotope cluster entirely).

    Comparative Mass Spectrometry Profiling

    To objectively benchmark methyl dichloroasterrate, we must compare its mass spectral behavior against its naturally occurring biosynthetic alternatives. While high-resolution electrospray ionization (HR-ESI-MS) is standard for determining exact mass, Electron Impact (EI-MS) provides highly reproducible, energy-rich fragmentation data crucial for structural mapping[1].

    Table 1: Comparative MS Data for Asterric Acid Derivatives
    CompoundFormulaExact Mass (Neutral)ESI-MS [M−H]− Major Fragments (EI-MS / CID)Isotopic Pattern
    Methyl dichloroasterrate C₁₈H₁₆Cl₂O₈430.0222m/z 429.01m/z 398 (Base), 339, 3259:6:1
    Methyl chloroasterrate C₁₈H₁₇ClO₈396.0612m/z 395.05m/z 364 (Base), 3053:1
    Methyl asterrate C₁₈H₁₈O₈362.1002m/z 361.09m/z 330 (Base), 271None (100:0)
    Asterric acid C₁₇H₁₆O₈348.0845m/z 347.07m/z 304 (Base), 260None (100:0)

    Data synthesized from established natural product isolation studies[1][2].

    Mechanistic Fragmentation Pathways

    Understanding why a molecule fragments in a specific way is critical for preventing false positive identifications. For methyl dichloroasterrate, the base peak in EI-MS consistently appears at m/z 398/400/402[1].

    • The Ortho-Effect Causality: This mass loss of exactly 32 Da corresponds to the elimination of methanol (CH₃OH). This is not a random cleavage; it is driven by the spatial proximity (ortho relationship) of the methoxy group and the ester group on the aromatic ring. The steric crowding and hydrogen-bonding potential facilitate a cyclic transition state, making the loss of CH₃OH highly thermodynamically favorable.

    • Secondary Cleavage: Following the loss of methanol, the molecule typically ejects the remaining methoxycarbonyl group (-COOCH₃, 59 Da), yielding the secondary fragment cluster at m/z 339/341/343[1].

    MS_Fragmentation M_ion Molecular Ion [M]⁺ m/z 430 / 432 / 434 (C18H16Cl2O8)⁺ M_CH3OH Fragment[M - CH3OH]⁺ m/z 398 / 400 / 402 Base Peak (100%) M_ion->M_CH3OH - CH3OH (32 Da) Ester/Methoxy Ortho-Effect M_Cl Fragment [M - Cl]⁺ m/z 395 / 397 Minor Pathway M_ion->M_Cl - Cl (35/37 Da) Halogen Cleavage M_CH3OH_COOCH3 Fragment [M - CH3OH - COOCH3]⁺ m/z 339 / 341 / 343 (80% Abundance) M_CH3OH->M_CH3OH_COOCH3 - COOCH3 (59 Da) Cleavage of Ester Group

    Figure 1: Proposed EI-MS fragmentation pathway of methyl dichloroasterrate highlighting key mass losses.

    Self-Validating LC-MS/MS Experimental Methodology

    To isolate and identify methyl dichloroasterrate from crude Aspergillus or Penicillium extracts, a robust LC-MS/MS methodology is required. The following protocol is designed as a self-validating system: every step includes an internal check to ensure data integrity[2].

    LCMS_Workflow Prep Sample Prep Fungal Extraction HPLC UHPLC Separation C18 Column, Gradient Prep->HPLC ESI ESI Ionization Negative Mode [M-H]⁻ HPLC->ESI Quad Quadrupole Precursor Selection ESI->Quad CID Collision Cell CID Fragmentation Quad->CID TOF TOF/Orbitrap High-Res Detection CID->TOF

    Figure 2: Step-by-step UHPLC-MS/MS analytical workflow for asterric acid derivatives.

    Step-by-Step Protocol

    Phase 1: Sample Preparation & Extraction

    • Lyophilize the fungal mycelia and extract with ethyl acetate (EtOAc) for 24 hours to capture mid-to-low polarity secondary metabolites.

    • Evaporate the solvent under reduced pressure and reconstitute the dried extract in HPLC-grade Methanol:Water (80:20, v/v).

    • Validation Check: Spike the sample with a known concentration of an internal standard (e.g., deuterated asterric acid or a structurally distinct halogenated standard) to monitor extraction recovery and ion suppression.

    Phase 2: Chromatographic Separation

    • Inject 5 µL of the filtered extract onto a reversed-phase UHPLC column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 × 100 mm).

    • Utilize a binary mobile phase: Solvent A (Water + 0.1% Formic Acid) and Solvent B (Acetonitrile + 0.1% Formic Acid).

    • Run a gradient from 10% B to 100% B over 15 minutes.

    • Causality for Gradient: The highly lipophilic nature of the two chlorine atoms causes methyl dichloroasterrate to elute significantly later than non-chlorinated asterric acid. The gradient ensures sharp peak shapes for both early and late eluters.

    Phase 3: Mass Spectrometry (ESI-MS/MS)

    • Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode .

      • Causality: Asterric acid derivatives contain multiple phenolic hydroxyl groups. Under slightly acidic to neutral conditions, these readily deprotonate, making [M−H]− detection orders of magnitude more sensitive than positive mode[2].

    • Set capillary voltage to 2.5 kV and desolvation temperature to 350°C.

    • Perform Data-Dependent Acquisition (DDA). Set the quadrupole to isolate the precursor envelope (m/z 429–433) and apply a normalized collision energy (NCE) of 20–30 eV in the collision cell to induce fragmentation.

    • Validation Check: Before analyzing the MS/MS spectra, verify that the precursor Extracted Ion Chromatogram (EIC) at m/z 429.01 exhibits the mandatory 9:6:1 isotopic ratio. If this ratio is skewed, the peak is likely a co-eluting isobaric interference, not methyl dichloroasterrate.

    Functional Performance: Biological Activity Benchmarking

    The structural modifications of asterric acid—specifically methylation and halogenation—are not merely chemical curiosities; they drastically alter the molecule's biological performance. The addition of chlorine atoms increases the molecule's lipophilicity (LogP), enhancing its ability to penetrate fungal cell walls and interact with hydrophobic enzyme pockets.

    Table 2: Comparative Bioactivity Profiles
    CompoundAntifungal Activity (Botrytis cinerea EC₅₀)AChE Inhibitory Activity (IC₅₀)Structural Advantage
    Methyl dichloroasterrate 9.33 µg/mL[3]Highly Potent (Predicted)Di-chlorination maximizes lipophilicity and membrane penetration.
    Methyl asterrate > 50 µg/mL23.3 µM[4]Methyl esterification increases stability over free acids.
    Asterric acid > 100 µg/mL66.7 µM[4]Baseline activity; highly polar free carboxylic acid limits cellular uptake.

    Experimental data demonstrates that the di-chlorinated methyl ester outperforms its non-chlorinated precursors in both antifungal efficacy and enzyme inhibition models[3][4].

    References

    • New Chlorinated Diphenyl Ethers from an Aspergillus Species. Journal of Natural Products. URL: [Link]

    • Natural product diversity from the endophytic fungi of the genus Aspergillus. RSC Advances. URL: [Link]

    • Development and validation of a (semi-)quantitative UHPLC-MS/MS method for the determination of 191 mycotoxins and other fungal metabolites. Analytical and Bioanalytical Chemistry. URL: [Link]

    • Isolation and acetylcholinesterase inhibitory activity of asterric acid derivatives produced by Talaromyces aurantiacus FL15. AMB Express. URL: [Link]

    Sources

    Comparative

    Reproducibility of Methyl Dichloroasterrate (MDCA) in High-Throughput Screening: A Comprehensive Comparison Guide

    Executive Summary In the development of high-throughput screening (HTS) cascades for marine and endophytic natural products, few compound classes present as fascinating a reproducibility challenge as chlorinated fungal m...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    In the development of high-throughput screening (HTS) cascades for marine and endophytic natural products, few compound classes present as fascinating a reproducibility challenge as chlorinated fungal metabolites. Methyl dichloroasterrate (MDCA) —a butyrolactone/asterric acid derivative isolated from Aspergillus capensis and marine-derived Aspergillus flavipes—has emerged as a highly potent bioactive molecule. It demonstrates significant1[1] and acts as an 2[2].

    However, translating these promising bench-scale discoveries into reproducible, 384-well HTS formats requires overcoming specific physicochemical artifacts. This guide objectively compares MDCA’s screening performance against clinical standards (Acarbose, Sunitinib) and provides self-validating, step-by-step methodologies to ensure absolute assay reproducibility.

    Mechanistic Profile & The Reproducibility Paradox

    MDCA's therapeutic efficacy is defined by its dual mechanism of action, targeting both metabolic and angiogenic pathways.

    MOA MDCA Methyl Dichloroasterrate (MDCA) AlphaG α-Glucosidase Enzyme (Mixed Inhibition) MDCA->AlphaG Binds Allosteric Site VEGFR VEGF Receptor (Endothelial Cells) MDCA->VEGFR Pathway Antagonism Glucose Post-Prandial Glucose Spike AlphaG->Glucose Prevents Tubes Capillary-like Tube Formation VEGFR->Tubes Prevents Outcome Therapeutic Efficacy (Anti-diabetic / Anti-angiogenic) Glucose->Outcome Glycemic Control Tubes->Outcome Tumor Suppression

    Fig 2. Dual mechanism of action for MDCA targeting α-glucosidase and VEGF signaling pathways.

    The Causality of HTS Artifacts: The addition of two chlorine atoms at the 3,5-positions of the asterric acid scaffold drastically increases MDCA's target affinity but simultaneously increases its lipophilicity (LogP). In standard aqueous HTS buffers, this hydrophobicity drives colloidal aggregation , leading to non-specific enzyme sequestration—a classic Pan-Assay Interference Compound (PAINS) artifact. Furthermore, fungal polyketides often exhibit intrinsic autofluorescence. Without rigorous protocol design, these factors artificially inflate hit rates and destroy run-to-run reproducibility.

    Comparative Performance Data

    To establish a baseline for reproducibility, we must compare MDCA's quantitative performance metrics against both its unchlorinated parent scaffold (Asterric Acid) and validated clinical controls. MDCA demonstrates an IC50 of 9.9 μ M against α -glucosidase, vastly outperforming the 1[1].

    CompoundTarget AssayIC50 ( μ M)Mechanism / TypeHTS Z'-FactorAqueous Solubility Limit
    Methyl Dichloroasterrate α -Glucosidase9.9Mixed Inhibition0.74~50 μ M
    Acarbose (Standard) α -Glucosidase101.0Competitive0.85>500 μ M
    Asterric Acid α -Glucosidase>100.0Weak/NoneN/A~120 μ M
    Methyl Dichloroasterrate VEGF Tube Formation~15.0Pathway Antagonism0.62~50 μ M
    Sunitinib (Standard) VEGF Tube Formation0.05RTK Inhibition0.78~200 μ M

    Note: The Z'-factor for MDCA is lower than highly soluble commercial standards due to its solubility limit, necessitating the specialized self-validating protocols detailed below.

    Self-Validating HTS Workflow Logic

    To guarantee trustworthiness, the screening architecture must automatically flag and discard false positives caused by aggregation or optical interference.

    HTS_Workflow Lib Compound Library (MDCA & Analogs) Dispense Acoustic Dispensing (Avoids Tip Carryover) Lib->Dispense Nanoliter Transfer Assay Primary HTS Assay (α-Glucosidase) Dispense->Assay Buffer + Enzyme Interference Optical Interference Subtraction (Pre-read) Assay->Interference Baseline Check Hit Hit Confirmation (Mixed Inhibition) Interference->Hit Substrate Addition Valid Orthogonal Validation (VEGF Phenotypic) Hit->Valid Z'-Factor > 0.7

    Fig 1. Self-validating HTS workflow for MDCA, featuring built-in optical interference subtraction.

    Self-Validating Protocol: α -Glucosidase Biochemical HTS

    This 384-well protocol is engineered specifically to stabilize 3[3] and ensure the observed α -glucosidase inhibition[4] is mechanistically genuine.

    Step 1: Acoustic Compound Dispensing
    • Action: Use an Echo 550 Liquid Handler to dispense 50 nL of MDCA (10 mM in 100% DMSO) directly into dry 384-well microplates. Backfill control wells with 50 nL of pure DMSO.

    • Causality: MDCA is highly prone to precipitating in pipette tips during serial dilutions in aqueous media. Acoustic nanoliter dispensing ensures the compound transitions directly from 100% DMSO into the final assay buffer, preventing premature nucleation.

    • Self-Validation: The acoustic handler’s dynamic fluid analysis automatically flags wells with altered DMSO hydration states, ensuring concentration accuracy.

    Step 2: Assay Assembly & Artifact Suppression
    • Action: Add 25 μ L of Assay Buffer (50 mM Phosphate, pH 6.8) containing 0.1 U/mL α -glucosidase and 0.01% (v/v) Triton X-100 . Incubate at 37°C for 10 minutes.

    • Causality: The inclusion of the non-ionic detergent Triton X-100 is the most critical step. It disrupts the colloidal aggregates formed by MDCA's di-chlorinated aromatic rings. Without this detergent, MDCA will non-specifically sequester the enzyme, yielding an artificially inflated, irreproducible IC50.

    Step 3: Baseline Optical Pre-Read
    • Action: Read the microplate absorbance at 405 nm before adding the substrate.

    • Causality: Fungal polyketides frequently exhibit intrinsic absorbance near 400 nm. By establishing a well-specific baseline, we mathematically subtract compound-specific optical interference.

    • Self-Validation: If the pre-read signal of an MDCA well exceeds the DMSO control by >3 standard deviations, the analysis software automatically flags the well for optical interference, preventing a false-positive inhibition score.

    Step 4: Kinetic Substrate Cleavage
    • Action: Initiate the reaction by adding 25 μ L of 2 mM p-nitrophenyl- α -D-glucopyranoside (pNPG). Read absorbance at 405 nm kinetically every 1 minute for 20 minutes.

    • Causality: A kinetic read (rather than an endpoint read) proves that MDCA alters the enzyme's velocity ( Vmax​ ) in a sustained manner, confirming true 4[4] rather than acting as a reactive, time-dependent aggregator.

    Phenotypic Orthogonal Validation: VEGF Tube Formation

    To confirm that the biochemical hits translate to cellular efficacy, MDCA must be validated in a phenotypic angiogenesis model.

    Step 1: Matrix Preparation
    • Action: Coat 96-well plates with 50 μ L of Growth Factor-Reduced Matrigel per well. Polymerize at 37°C for 30 minutes.

    • Causality: Growth factor reduction ensures that the baseline tube formation is minimal, making the assay strictly dependent on the exogenous VEGF added in Step 2, thereby isolating MDCA's specific anti-VEGF properties.

    Step 2: Cell Seeding & Dosing
    • Action: Seed Human Umbilical Vein Endothelial Cells (HUVECs) at 1.5×104 cells/well in basal media containing 10 ng/mL VEGF. Immediately treat with MDCA (1–20 μ M) or Sunitinib (0.1 μ M).

    • Causality: Co-administering the compound with the VEGF stimulus ensures we are measuring the prevention of receptor activation rather than the toxicity-induced degradation of pre-formed vascular tubes.

    • Self-Validation: A parallel CellTiter-Glo (ATP viability) plate must be run. If MDCA reduces cellular ATP by >15% at 20 μ M, the reduction in tube formation is automatically flagged as generalized cytotoxicity rather than specific 2[2].

    References

    • Marine Fungal Metabolites as Potential Antidiabetic Agents: A Comprehensive Review of Their Structures and Enzyme Inhibitory Activities Source: MDPI URL
    • Fungal Metabolites, Asterric Acid Derivatives Inhibit Vascular Endothelial Growth Factor (VEGF)
    • Marine Fungi Bioactives with Anti-Inflammatory, Antithrombotic and Antioxidant Health-Promoting Properties Against Inflammation-Related Chronic Diseases Source: PMC / NIH URL
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    Safety & Regulatory Compliance

    Safety

    A Senior Application Scientist's Guide to the Proper Disposal of Methyl Dichloroacetate

    As researchers and scientists at the forefront of drug development, our work with reactive chemical intermediates like Methyl Dichloroacetate (MDCA) is fundamental to innovation. However, with the power of these molecule...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As researchers and scientists at the forefront of drug development, our work with reactive chemical intermediates like Methyl Dichloroacetate (MDCA) is fundamental to innovation. However, with the power of these molecules comes the profound responsibility of ensuring their safe handling and disposal. This guide moves beyond mere compliance, offering a framework for managing MDCA waste that is grounded in scientific principles, ensuring the safety of your team and the protection of our environment. The causality behind each procedural step is explained to build a culture of intrinsic safety and operational excellence within your laboratory.

    Section 1: Hazard Profile & Risk Assessment of Methyl Dichloroacetate

    Understanding the intrinsic hazards of a chemical is the first principle of its safe management. Methyl dichloroacetate is not merely a reagent; it is a multi-hazard substance whose risks must be actively mitigated.

    Methyl dichloroacetate (MDCA) is a combustible liquid that is toxic if swallowed, inhaled, or absorbed through the skin.[1] It is corrosive and can cause severe second and third-degree burns upon short contact, particularly to moist skin.[2][3] The vapor is a severe irritant to the eyes, nose, throat, and respiratory tract.[3] Furthermore, MDCA is suspected of causing genetic defects, classifying it as a mutagen.[1] Environmentally, the substance is toxic to aquatic organisms and its degradation products can contribute to acid rain and global warming.[4][5]

    The imperative for a dedicated and meticulous disposal plan is rooted in this hazard profile. Accidental release through improper disposal, such as drain discharge, can lead to severe environmental contamination and pose a direct threat to public health.[3][6]

    PropertyValueSource
    CAS Number 116-54-1[6][7]
    Molecular Formula C₃H₄Cl₂O₂[7]
    Classification Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritant, Eye Irritant, Suspected Mutagen[1][6]
    Physical State Colorless Liquid[4]
    Flash Point 64 °C / 147.2 °F (closed cup)[7]
    Primary Hazard Halogenated Organic Compound[8][9]

    Section 2: Immediate Safety Protocols & Personal Protective Equipment (PPE)

    Before the first drop of MDCA waste is generated, a robust safety protocol must be in place. This is a non-negotiable prerequisite for handling this chemical.

    Engineering Controls: All work with methyl dichloroacetate, including transfers to waste containers, must be conducted within a certified chemical fume hood to prevent inhalation of its harmful vapors.[2][6]

    Personal Protective Equipment (PPE): The selection of PPE is your primary defense against direct exposure.

    • Eye and Face Protection: Wear chemical safety goggles and a face shield.[2][6] MDCA is extremely destructive to the eyes, and this dual layer of protection is critical.[3]

    • Skin Protection: Wear a lab coat and appropriate protective clothing to prevent skin exposure.[2] For glove selection, butyl rubber or a similar resistant material is recommended. Always check the glove manufacturer's compatibility chart. This is crucial as MDCA can be absorbed through the skin and cause severe burns.[1][2]

    • Respiratory Protection: For situations outside of a functioning fume hood, such as a large spill, a NIOSH-approved respirator with an appropriate filter for organic vapors (e.g., ABEK type) is mandatory.[3][7]

    Section 3: The Core Disposal Workflow: A Step-by-Step Guide

    The proper disposal of MDCA is a systematic process that ensures regulatory compliance and safety. The core principle is waste segregation .

    Step 1: Waste Segregation at the Point of Generation

    The most critical step in this process is identifying and segregating MDCA as a halogenated organic solvent . Halogenated and non-halogenated solvent wastes must never be mixed.[8][9][10]

    • Why Segregate? The disposal pathways for these two streams are fundamentally different. Halogenated waste requires high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (like HCl).[6] Mixing wastes complicates and significantly increases the cost of disposal, and can create dangerous, unknown reactive mixtures.[10]

    Step 2: Selecting the Appropriate Waste Container
    • Container Type: Use only UN-rated, high-density polyethylene (HDPE) containers designated for chemical waste.[9][11] These containers are compatible with MDCA and prevent permeation.

    • Condition: Ensure the container is in good condition, free from cracks or leaks, and has a secure, tightly-sealing screw cap.[8]

    • Filling: Never fill a waste container beyond 90% of its capacity.[9] This headspace allows for vapor expansion and prevents spills from temperature fluctuations.

    Step 3: Proper Labeling

    Accurate labeling is a regulatory requirement and a cornerstone of laboratory safety.

    • Timing: The container must be labeled before or at the moment the first drop of waste is added.[8]

    • Content: The label must clearly state:

      • The words "Hazardous Waste ".[10]

      • The full chemical name: "Methyl Dichloroacetate ". Do not use formulas or abbreviations.[8]

      • If other halogenated solvents are being collected in the same container, all components must be listed.[8]

    Step 4: Accumulation and Storage

    Waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • Location: The SAA should be located at or near the point of generation.

    • Containment: The container must be kept in secondary containment (such as a spill tray) to capture any potential leaks.[11]

    • Closure: The container must be kept tightly closed at all times, except when actively adding waste.[8] This is crucial to prevent the release of harmful vapors.

    Step 5: Arranging for Final Disposal
    • Contact: Do not attempt to dispose of this material yourself. Disposal must be managed by your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal company.[1][6]

    • Procedure: Follow your organization's specific procedures for requesting a hazardous waste pickup. This typically involves completing a waste manifest or online form.

    Section 4: Emergency Procedures: Spill & Exposure Management

    Preparedness is key to mitigating the impact of an accident.

    Spill Response:

    • Evacuate & Alert: Immediately alert personnel in the area and evacuate if the spill is large or ventilation is poor.[6]

    • Control Vapors: Ensure the chemical fume hood is operational to ventilate the area.[8]

    • PPE: Don appropriate PPE, including respiratory protection if necessary, before attempting cleanup.[6]

    • Containment: Prevent the spill from entering any drains.[6]

    • Absorption: For small spills, cover with an inert absorbent material like sand, silica gel, or a commercial sorbent pad.

    • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable container for hazardous waste disposal.[6][8]

    • Decontaminate: Clean the spill area thoroughly.

    Exposure First Aid:

    • Inhalation: Immediately move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[2][3]

    • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[2] Seek immediate medical attention.[2]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][6] Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting.[2][6] If the person is conscious, rinse their mouth with water and give 2-4 cupfuls of water or milk.[2] Seek immediate medical attention.

    Section 5: Visualization of the Disposal Decision Process

    The following workflow provides a clear, logical path for the proper management of methyl dichloroacetate waste from generation to final disposal.

    G start Waste Generated: Methyl Dichloroacetate identify Identify as Halogenated Organic Waste start->identify container Select Approved HDPE Waste Container (<90% full, good condition) identify->container label Label Container Immediately: 'Hazardous Waste, Halogenated' + Full Chemical Name(s) container->label store Store in Designated & Secured Satellite Accumulation Area (w/ Secondary Containment) label->store contact_ehs Contact EHS / Licensed Contractor for Pickup Request store->contact_ehs end Final Disposal via Licensed Facility (e.g., High-Temperature Incineration) contact_ehs->end

    Caption: Decision workflow for MDCA waste management.

    By integrating these procedures into your laboratory's standard operating protocols, you build a self-validating system of safety and responsibility. The trust placed in us as scientists is not only to discover but also to protect. Adherence to these guidelines ensures that our pursuit of knowledge does not come at the cost of our safety or the health of our environment.

    References

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    • SAFETY DATA SHEET - Methyl Dichloroacetate. TCI Chemicals.
    • METHYL DICHLORO ACETATE CAS No 116-54-1 - Safety Data Sheet. Central Drug House (P) Ltd.
    • METHYL DICHLOROACETATE. CAMEO Chemicals, NOAA.
    • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
    • ICSC 1410 - METHYL CHLOROACETATE. International Labour Organization (ILO).
    • Methyl dichloroacetate CAS No. 116-54-1. Sigma-Aldrich.
    • Kinetics and products study of the reaction of Cl atoms with methyl dichloroacetate: reactivity, mechanism, and environmental implications. RSC Publishing.
    • Halogenated Solvent Cleaners. Environmental Protection Agency (EPA).
    • SAFETY DATA SHEET - Methyl dichloroacetate. Fisher Scientific.
    • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
    • 7.2 Organic Solvents. Cornell University EHS.
    • Chemical and Hazardous Waste Guide. University of Oslo (UiO).

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